2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide is a complex organic compound that features a piperazine ring, a phenylcarbonyl group, and a chlorinated phenoxy group
Preparation Methods
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Piperazine coupling: The phenoxy intermediate is then coupled with a piperazine derivative under suitable conditions, often involving a base such as triethylamine.
Final acylation: The resulting compound is then acylated with a phenylcarbonyl chloride to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. The piperazine ring and phenylcarbonyl group are key structural features that enable the compound to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide can be compared with similar compounds such as:
2-(4-bromophenyl)piperazin-1-yl derivatives: These compounds share the piperazine core but differ in the substituents, leading to variations in their biological activity and chemical properties.
Phenylpiperazine derivatives: These compounds have a similar piperazine structure but may have different functional groups, affecting their pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
428466-09-5 |
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Molecular Formula |
C27H28ClN3O3 |
Molecular Weight |
478.0 g/mol |
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C27H28ClN3O3/c1-19-16-24(17-20(2)26(19)28)34-18-25(32)29-22-8-10-23(11-9-22)30-12-14-31(15-13-30)27(33)21-6-4-3-5-7-21/h3-11,16-17H,12-15,18H2,1-2H3,(H,29,32) |
InChI Key |
JEZVBIWEJKURFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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